molecular formula C10H13FN2S B5190508 1-(3-Fluorophenyl)-3-propylthiourea

1-(3-Fluorophenyl)-3-propylthiourea

Cat. No.: B5190508
M. Wt: 212.29 g/mol
InChI Key: HMXPPHRUTXJAJG-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-propylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-3-propylthiourea can be synthesized through the reaction of 3-fluoroaniline with propyl isothiocyanate. The reaction typically occurs in the presence of a base, such as triethylamine, under reflux conditions. The reaction can be represented as follows:

3-Fluoroaniline+Propyl isothiocyanateThis compound\text{3-Fluoroaniline} + \text{Propyl isothiocyanate} \rightarrow \text{this compound} 3-Fluoroaniline+Propyl isothiocyanate→this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-propylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-propylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal enzymatic functions, leading to various biological effects. The pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-propylthiourea can be compared with other thiourea derivatives, such as:

  • 1-(4-Fluorophenyl)-3-propylthiourea
  • 1-(3-Chlorophenyl)-3-propylthiourea
  • 1-(3-Methylphenyl)-3-propylthiourea

Uniqueness: The presence of the fluorine atom at the 3-position of the phenyl ring in this compound imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific biological activities.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXPPHRUTXJAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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